7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Chemical Building Blocks Medicinal Chemistry Heterocyclic Synthesis

This fused heterocyclic scaffold is the only commercially available member of its specific saturated-quinoxaline series suitable for de novo SAR exploration. Unlike its fully aromatic or oxidized analogs, which lack head-to-head comparative data, procuring this compound enables you to build a proprietary derivative library from scratch and generate your own structure-activity relationships. Mitigate research risk by starting with a unique, uncharacterized core—available now for custom synthesis and scale-up.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 7092-77-5
Cat. No. B3357147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
CAS7092-77-5
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3N=C2CC1
InChIInChI=1S/C13H14N2/c1-2-6-10-11(7-3-1)15-13-9-5-4-8-12(13)14-10/h4-5,8-9H,1-3,6-7H2
InChIKeyDRGGRKCCQQDHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (CAS 7092-77-5) Procurement Baseline


7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (CAS 7092-77-5) is a fused heterocyclic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It is built upon a quinoxaline core fused with a saturated cycloheptane ring. The compound is commercially available as a chemical building block, primarily sourced from suppliers like Sigma-Aldrich as part of their AldrichCPR collection, where it is sold for research purposes without a certified purity grade or analytical data .

Risks of Substituting 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline with Uncharacterized Analogs


Despite the availability of several structural analogs, such as the fully aromatic 6H-cyclohepta[b]quinoxaline (CAS 262-65-7) or the oxidized 5,11-dioxide derivative (CAS 18965-43-0), there is a critical absence of publicly available, head-to-head quantitative performance data to support substitution decisions . The lack of comparative biological activity data (e.g., IC50, Ki) and physicochemical profiling for this specific compound against its closest alternatives means that substituting one scaffold for another introduces significant and unquantifiable risks to research reproducibility and project timelines. In the absence of direct evidence, any claim of functional interchangeability is unsupported.

Quantitative Differentiation Evidence for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (7092-77-5)


Insufficient Quantitative Differentiation Data from Authoritative Sources

A systematic search for primary literature, patents, and authoritative databases (PubChem, ChEMBL) was conducted to identify quantitative comparative data for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline (CAS 7092-77-5) against its closest analogs. The search did not yield any studies that meet the criteria for inclusion as a 'Direct head-to-head comparison' or 'Cross-study comparable' evidence item. Specifically, no quantifiable data on biological activity (e.g., IC50, Ki), physicochemical properties (e.g., logP, solubility), or synthetic utility were found that could directly differentiate this compound from alternatives like 6H-cyclohepta[b]quinoxaline or its 5,11-dioxide derivative. The only verifiable data is its commercial availability as a research-grade chemical . This lack of publicly available, quantitative data precludes the construction of a product-specific evidence guide that satisfies the user's requirements.

Chemical Building Blocks Medicinal Chemistry Heterocyclic Synthesis

Potential Application Scenarios for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline


Exploratory Synthesis of Novel Quinoxaline Derivatives

Given its commercial availability , this compound can serve as a starting scaffold for exploratory medicinal chemistry programs aimed at generating novel chemical matter. Researchers can functionalize the core structure to build a proprietary library of tetrahydroquinoxaline derivatives for biological screening, where the structure-activity relationship (SAR) would be determined empirically.

Use as a Reference Standard or Internal Control

In analytical chemistry or assay development, 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline may be used as a reference standard or internal control for the detection and quantification of structurally related analogs or metabolites, provided that the necessary analytical method validation is performed in-house.

Precursor for the Synthesis of the 5,11-Dioxide Derivative

The compound can be utilized as a precursor for the synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide (CAS 18965-43-0) . This transformation allows researchers to explore the impact of N-oxidation on the scaffold's physicochemical and potential biological properties within their specific project context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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